![molecular formula C14H12O3 B11716579 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid is a compound belonging to the class of dihydronaphthofurans, which are arene ring-fused furans. These compounds are known for their presence in various natural and synthetic products, including drug candidates with significant biological and pharmacological activities . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid can be achieved through various synthetic routes. One common method involves the annulation of naphthols with different reagents. For example, the reaction of 1-naphthol with 3,4-dibromobutan-2-one can yield the desired compound under specific conditions . Another approach includes cycloaddition reactions such as [3 + 2] and [4 + 1] cycloadditions, as well as Diels–Alder reactions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include N-iodosuccinimide, molecular iodine, and various catalysts. Reaction conditions may involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including anti-cancer and anti-bacterial properties . Additionally, the compound’s unique structure makes it valuable for studying molecular interactions and mechanisms of action .
Mechanism of Action
The mechanism of action of 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid include other dihydronaphthofurans and arene ring-fused furans. Examples include 1,2-dihydronaphtho[1,2-b]furan-2-carboxylates and 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan derivatives .
Uniqueness: The uniqueness of this compound lies in its specific structure and the resulting biological and pharmacological activities.
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(1,2-dihydrobenzo[e][1]benzofuran-1-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-13(16)7-10-8-17-12-6-5-9-3-1-2-4-11(9)14(10)12/h1-6,10H,7-8H2,(H,15,16) |
InChI Key |
GLUBXCANIFBAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC3=CC=CC=C32)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


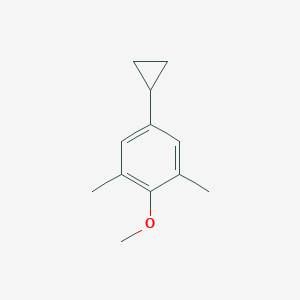
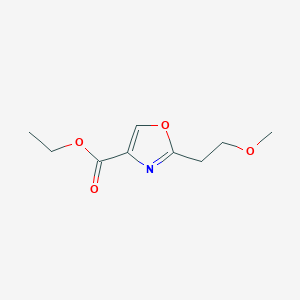

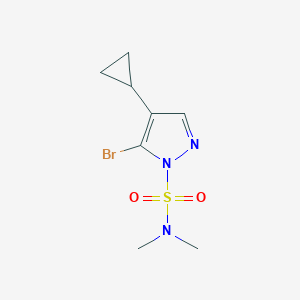

![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
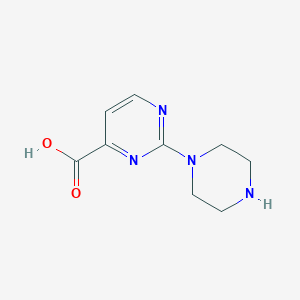
![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)
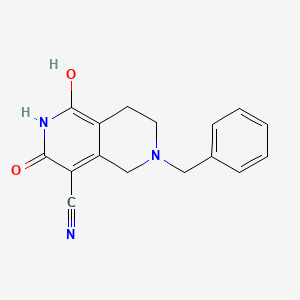

![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)

![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
